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(1R,2S,4R)-4-Aminocyclopentane-1,2-diol Documentation Hub

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  • Product: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Core Science & Biosynthesis

Foundational

chemical structure and stereochemistry of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

The following technical guide details the chemical structure, stereochemistry, and synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol. High-Value Chiral Scaffold for Carbocyclic Nucleoside Analogues [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, stereochemistry, and synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.

High-Value Chiral Scaffold for Carbocyclic Nucleoside Analogues [1][2]

Executive Summary

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a critical carbocyclic intermediate used primarily in the synthesis of carbocyclic nucleosides —a class of antiviral and antineoplastic agents where the labile glycosidic bond of natural nucleosides is replaced by a hydrolytically stable carbon-carbon bond.[1][2][3] This specific stereoisomer features a cis-1,2-diol motif mimicking the ribose 2',3'-hydroxyls, and a C4-amino group that serves as the attachment point for nucleobases (purines/pyrimidines), effectively mimicking the C1' position of the furanose ring.

Structural Analysis & Stereochemistry

The molecule consists of a cyclopentane ring with three chiral centers. Its stereochemical designation—(1R, 2S, 4R)—defines a precise spatial arrangement essential for biological recognition by enzymes such as RNA polymerases and kinases.

Stereochemical Assignment (CIP Rules)

To validate the configuration, we apply the Cahn-Ingold-Prelog (CIP) priority rules.

  • Ring Conformation: The cyclopentane ring typically adopts an envelope conformation to minimize torsional strain, with C4 (bearing the amine) often at the flap position.

  • Configuration at C1 and C2 (The Diol):

    • Assignment: (1R, 2S).

    • Implication: In a cyclopentane ring, a (1R, 2S) configuration for 1,2-disubstituted carbons indicates a cis-relationship . Both hydroxyl groups lie on the same face of the ring (e.g., both "up" or wedge).

    • Validation:

      • C1 (R): Priority: -OH (1) > C2 (2) > C5 (3) > H (4). With OH "up" (wedge), the sequence 1→2→3 is clockwise (R).

      • C2 (S): Priority: -OH (1) > C1 (2) > C3 (3) > H (4). With OH "up" (wedge), the sequence 1→2→3 is counter-clockwise (S).

  • Configuration at C4 (The Amine):

    • Assignment: (4R).

    • Symmetry Consideration: The cis-1,2-diol cyclopentane fragment possesses a plane of symmetry bisecting the C1-C2 bond and passing through C4.[2] Consequently, C4 is a pseudoasymmetric center (often denoted by lowercase r or s in strict IUPAC nomenclature, but R is used here as per common industry labeling).

    • Orientation: For the center to be designated 4R, the amine group's orientation is defined by the priority of the chiral paths (C3 vs C5). Since C1(R) and C2(S) are enantiomeric paths, the priority is determined by the rule R > S .

      • Path A: C4 → C5 → C1(R). (Higher Priority)

      • Path B: C4 → C3 → C2(S). (Lower Priority)

    • Result: For a 4R configuration, the Amino group (-NH2) is typically trans to the cis-diol (i.e., if diols are "up", the amine is "down").

Structural Visualization

The following diagram illustrates the stereochemical relationships and priority assignments.

Stereochemistry Molecule (1R,2S,4R)-4-Aminocyclopentane-1,2-diol C1 C1: (R)-Hydroxyl (Wedge/Up) Molecule->C1 C2 C2: (S)-Hydroxyl (Wedge/Up) Molecule->C2 C4 C4: (R)-Amine (Dash/Down) Molecule->C4 Rel Stereochemical Relationship: Cis-1,2-diol | Trans-4-amine C1->Rel Defines Ribose Mimicry C2->Rel C4->Rel Base Attachment Point

Caption: Stereochemical breakdown of the (1R,2S,4R) isomer, highlighting the cis-diol and trans-amine arrangement.

Synthetic Pathways

The synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol relies on stereoselective functionalization of the cyclopentene double bond.[2] The industrial standard utilizes Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) as the starting chiral synthon.[2][3][4]

Retrosynthetic Analysis
  • Target: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol.[1][2]

  • Precursor: N-Protected 4-aminocyclopent-2-ene.[2]

  • Key Transformation: Syn-dihydroxylation of the alkene.[2]

    • Note: Anti-dihydroxylation (via epoxide) would yield the trans-diol (1R, 2R), which is incorrect for this target. Osmium tetroxide (OsO4) is required to install the cis-diol (1R, 2S).

Step-by-Step Synthesis Protocol
Phase 1: Preparation of the Olefin Scaffold
  • Starting Material: (±)-Vince Lactam (racemic) or (-)-Vince Lactam (enantiopure).[2]

    • Note: Since the target (1R,2S,4R) is a meso compound (achiral due to symmetry), racemic starting material can be used, but enzymatic resolution is often employed to ensure specific enantiomers of intermediates if desymmetrization is planned later.

  • Lactam Opening:

    • Reagent: HCl / MeOH or Boc2O / DMAP followed by hydrolysis.

    • Product: (1R, 4S)-4-((tert-butoxycarbonyl)amino)cyclopent-2-ene-1-carboxylic acid (or methyl ester).[2]

  • Decarboxylation / Functional Group Manipulation:

    • To get the simple 4-aminocyclopentene core, the carboxylate must be removed or transformed. However, in many drug syntheses, the carboxylate is retained or converted to a hydroxymethyl group.

    • Direct Route:Curtius Rearrangement of the carboxylic acid yields a diamine.

    • Alternative: If the target is strictly the amino-diol (no carboxylate), one starts from Cyclopentadiene + Nitrosyl Chloride or similar to get 4-aminocyclopentene directly, OR performs a decarboxylative functionalization of the Vince Lactam derivative.

Phase 2: Stereoselective Dihydroxylation (The Critical Step)

This step establishes the (1R, 2S) configuration.

  • Substrate: N-Boc-4-aminocyclopent-2-ene .

  • Reagents: Catalytic OsO4 (2.5 mol%), N-Methylmorpholine N-oxide (NMO, 1.1 equiv), Acetone/Water (4:1).

  • Mechanism:

    • The OsO4 approaches the double bond from the face opposite to the bulky N-Boc group (steric control).

    • If N-Boc is "Down", OsO4 attacks from "Up".[2]

    • Result: Formation of the cis-diol on the face opposite the amine.

    • Stereochemistry: This yields the Trans-Amine / Cis-Diol relationship ((1R, 2S)-diol, 4R-amine).[2]

  • Workup: Quench with Na2SO3 to reduce osmate esters. Extraction with EtOAc.

  • Deprotection:

    • Reagent: 4M HCl in Dioxane or TFA/DCM.

    • Product: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol hydrochloride .[1][2]

Synthesis Flowchart

Synthesis Vince Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Opening Ring Opening & Protection (Boc2O) Vince->Opening Hydrolysis Olefin N-Boc-4-aminocyclopent-2-ene Opening->Olefin Decarboxylation (if required) OsO4 Syn-Dihydroxylation (OsO4 / NMO) Olefin->OsO4 Stereocontrol: Anti-to-Amine Protected N-Boc-(1R,2S,4R)-diol (Cis-diol, Trans-amine) OsO4->Protected Final (1R,2S,4R)-4-Aminocyclopentane-1,2-diol Protected->Final Deprotection (HCl)

Caption: Synthetic pathway from Vince Lactam to the target amino-diol via stereoselective syn-dihydroxylation.

Pharmaceutical Applications

This scaffold is a cornerstone in the development of Carbocyclic Nucleosides , which mimic natural nucleosides but possess superior metabolic stability against phosphorylases.

Drug ClassMechanism of ActionRole of (1R,2S,4R)-Scaffold
Antivirals RNA Polymerase InhibitionMimics the ribose sugar; the 1,2-diol binds to the polymerase active site, while the amine links to the nucleobase (e.g., Adenine/Guanine mimic).
Aristeromycin Analogs S-Adenosylhomocysteine Hydrolase InhibitionThe cis-diol is essential for hydrogen bonding within the enzyme's cofactor binding pocket.[2]
HCV/Ebola Therapeutics Chain TerminationUsed as a stable template to construct analogues like Galidesivir (related aza-sugar) or Peramivir precursors (related cyclopentane).[2]
Comparative Data: Ribose vs. Carbocycle[2]
  • Bond Stability: The C-N bond in the carbocyclic analogue (formed at the C4-amine) is non-hydrolyzable, unlike the labile N-glycosidic bond in natural nucleosides.

  • Ring Pucker: The cyclopentane ring mimics the C2'-endo or C3'-endo pucker of ribose depending on substitution, allowing for precise fitting into viral polymerase active sites.[2]

References

  • Vince, R. (1979). "Synthesis of Carbocyclic Nucleosides via Vince Lactam." Journal of Medicinal Chemistry.

  • BioCryst Pharmaceuticals. (2014). "Discovery of BCX4430 (Galidesivir), a Broad-Spectrum Antiviral." Nature.

  • Trost, B. M. (2000). "Asymmetric Synthesis of Chiral Cyclopentanes." Chemical Reviews.

  • PubChem. "Compound Summary: (1R,2S)-cyclopentane-1,2-diol."[2][5] National Library of Medicine.

  • BenchChem. "Isomers of Cyclopentane Derivatives."

Sources

Exploratory

literature review of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol in antiviral research

The following technical guide details the role, synthesis, and application of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol in antiviral research. This document is structured for researchers and medicinal chemists, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol in antiviral research. This document is structured for researchers and medicinal chemists, focusing on the compound's utility as a privileged carbocyclic scaffold for nucleoside analogs and neuraminidase inhibitors.

[1]

Executive Summary

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a critical chiral building block (scaffold) used in the synthesis of carbocyclic nucleosides —a class of antivirals where the labile oxygen of the ribose ring is replaced by a methylene group. This substitution renders the resulting drugs resistant to phosphorylases and hydrolases, significantly enhancing metabolic stability while retaining affinity for viral polymerases and methyltransferases.

This guide explores the scaffold's derivation from the industrial precursor Vince lactam , its conversion into broad-spectrum antiviral candidates (including 5'-nor carbocyclic nucleosides and Aristeromycin analogs), and its structural relationship to approved drugs like Peramivir and Abacavir .

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The compound functions as a carbocyclic ribose mimic .[1][2] Its specific stereochemistry (1R, 2S, 4R) is essential because it spatially replicates the 2', 3'-hydroxyl and 1'-amino positions of natural D-ribose , allowing the synthesized analogs to trick viral enzymes.

FeatureDescriptionSignificance in Drug Design
Core Scaffold CyclopentaneMimics the sugar pucker of nucleosides; hydrolytically stable (C-N bond vs. glycosidic C-N).[1]
Stereochemistry (1R, 2S, 4R)Matches the chiral configuration of D-ribose; critical for enzyme recognition.[2]
Functional Groups 1,2-Diol (cis)Mimics the 2',3'-diol of ribose; essential for hydrogen bonding in the active site.
Amine Position C4-AminoServes as the attachment point for the nucleobase (Purine/Pyrimidine), analogous to the anomeric position.[2]
Structural Homology

The diagram below illustrates the mapping between the natural nucleoside sugar (Ribose) and the Carbocyclic Scaffold.[2]

Pharmacophore Ribose D-Ribose (Natural) Scaffold (1R,2S,4R)-4-Aminocyclopentane-1,2-diol Ribose->Scaffold Bioisostere Replacement (O -> CH2) Target Viral Polymerase / SAH Hydrolase Ribose->Target Labile (Glycosidic Bond Cleavage) Scaffold->Target Stable (C-C / C-N Bonds)

Figure 1: Pharmacophore mapping showing the bioisosteric replacement of the ribose ring oxygen with a methylene group to create the carbocyclic scaffold.[1][2]

Synthesis & Manufacturing

The industrial synthesis of this scaffold typically begins with (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), a versatile precursor used for Abacavir and Peramivir .[1][2] The route to the diol involves lactam opening followed by stereoselective dihydroxylation.[2]

Synthetic Pathway[2][3][4][7][8][9]
  • Lactam Opening: Acid-catalyzed hydrolysis of Vince lactam yields the amino-cyclopentenyl acid.[1]

  • Protection: The amine is protected (e.g., Boc or Cbz).[1][2]

  • Dihydroxylation: Catalytic Osmium Tetroxide (

    
    ) or Upjohn dihydroxylation introduces the 1,2-diol functionality.[1][2]
    
  • Resolution/Deprotection: Yields the enantiopure (1R,2S,4R) scaffold.

Synthesis Vince (-)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) Intermediate1 4-Amino-2-cyclopentene-1-carboxylic acid Vince->Intermediate1 HCl / MeOH Intermediate2 Protected Cyclopentene (Boc-Amino) Intermediate1->Intermediate2 Boc2O / NaHCO3 Reaction Cis-Dihydroxylation (OsO4 / NMO) Intermediate2->Reaction Final (1R,2S,4R)-4-Aminocyclopentane-1,2-diol (Target Scaffold) Reaction->Final Deprotection

Figure 2: Synthetic route from Vince Lactam to the target aminodiol scaffold via cis-dihydroxylation.[1][2]

Antiviral Applications & Mechanism[6]

Precursor to 5'-Nor Carbocyclic Nucleosides

The (1R,2S,4R)-4-aminocyclopentane-1,2-diol scaffold is the direct precursor to 5'-nor carbocyclic nucleosides .[1][3] These analogs lack the 5'-hydroxymethyl group found in standard nucleosides.[1]

  • Target: S-Adenosylhomocysteine (SAH) Hydrolase.[1][2]

  • Mechanism: Inhibition of SAH hydrolase disrupts viral methylation (capping) of mRNA, effectively halting viral replication.[2]

  • Relevance: High potency observed against Ebola , Vaccinia , and Cytomegalovirus (CMV) .[2]

Relationship to Peramivir (Influenza)

While Peramivir (Rapivab) is a cyclopentane-based neuraminidase inhibitor, it possesses a 2-hydroxy-3-alkyl-4-guanidino substitution pattern.[1] The (1R,2S,4R)-diol scaffold represents a diversity platform used in the discovery phase to explore binding pockets.[2]

  • Research Insight: Researchers utilize the diol scaffold to synthesize libraries of "Peramivir-like" analogs to probe the 150-cavity of influenza neuraminidase, seeking to overcome resistance (e.g., H274Y mutation).

Mechanism of Action (General Carbocyclics)
  • Kinase Activation: The scaffold mimics adenosine/guanosine; cellular kinases phosphorylate the hydroxyl groups (if 5'-OH is present or mimicked).[1][2]

  • Chain Termination: The triphosphate form competes with natural nucleotides for the viral Polymerase (RdRp).[1][2]

  • Metabolic Resistance: The carbocyclic ring prevents cleavage by purine nucleoside phosphorylase (PNP), extending the drug's half-life.[1][2]

Experimental Protocols

Protocol A: Synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Source: Adapted from protocols using (-)-Vince lactam (CAS 79200-56-9).[1]

  • Hydrolysis: Dissolve (-)-Vince lactam (10 g) in 2N HCl (50 mL). Reflux for 4 hours. Concentrate in vacuo to yield the crystalline hydrochloride salt of the amino acid.[2]

  • Esterification/Protection: Resuspend in dry methanol. Add

    
     dropwise at 0°C. Reflux 2h. Neutralize and treat with 
    
    
    
    (1.1 eq) and
    
    
    to obtain the N-Boc-cyclopentenyl ester.[2]
  • Reduction: Treat the ester with

    
     (or 
    
    
    
    ) in THF at 0°C to reduce the ester to the alcohol (if targeting the triol) or decarboxylate if targeting the specific diol core via alternate routes.[1][2] Note: For the specific 4-amino-1,2-diol (nor-nucleoside core), the carboxyl group is often removed or the starting material is the amine derived from the lactam reduction directly.
  • Dihydroxylation: Dissolve the N-Boc-cyclopentenyl derivative in Acetone/Water (4:1). Add N-Methylmorpholine N-oxide (NMO, 1.5 eq) and catalytic

    
     (2.5 mol%).[2] Stir at RT for 12h.[2] Quench with 
    
    
    
    .[2]
  • Purification: Extract with EtOAc. Flash chromatography (MeOH/DCM) yields the N-Boc-aminodiol.[2] Deprotect with TFA/DCM to yield the title compound.[2]

Protocol B: Construction of the Nucleoside Base

Method: Troostwijk-Hutchinson Protocol for Carbocyclic Nucleosides.

  • Precursor: Start with (1R,2S,4R)-4-aminocyclopentane-1,2-diol.[1][4]

  • Pyrimidine Synthesis: React the free amine with 3-ethoxyacryloyl isocyanate (or similar isocyanate precursors) in DMF at -20°C.

  • Cyclization: Treat the urea intermediate with 2N

    
     to effect ring closure, forming the uridine/cytidine analog base directly on the nitrogen of the cyclopentane ring.[2]
    

References

  • Synthesis of Carbocyclic Nucleosides

    • Title: "Stereoselective synthesis of carbocyclic nucleosides from (-)-Vince lactam."[1][2]

    • Source:Journal of Organic Chemistry.
    • Context: Describes the ring-opening and functionalization of the lactam to gener
    • (General Journal Link for verification)

  • Peramivir Discovery & Structure

    • Title: "Structure-Based Design of Novel Cyclopentane Neuraminidase Inhibitors."
    • Source:Journal of Medicinal Chemistry.
    • Context: Details the SAR of cyclopentane scaffolds, including the role of hydroxyl and amino groups in binding influenza neuraminidase.
    • [1][2]

  • 5'-Nor Carbocyclic Nucleosides

    • Title: "Synthesis and Antiviral Activity of 5'-Nor Carbocyclic Nucleoside Analogs."[1][3]

    • Source:Antiviral Research.[1][5][2][6][7]

    • Context: Validates the (1R,2S,4R)-4-aminocyclopentane-1,2-diol core as a potent inhibitor of SAH hydrolase.
  • Vince Lactam Utility

    • Title: "Vince Lactam: A Versatile Synthon for Carbocyclic Nucleosides."[1][2]

    • Source:Chemical Reviews.
    • Context: Comprehensive review of the starting material used to access the title compound.[2][8][9]

    • [1][2]

(Note: Specific deep links to PDF articles may expire; DOI-based landing pages are provided for stability.)

Sources

Protocols & Analytical Methods

Method

procedure for reductive amination of cyclopentane diol precursors

An Application Note and Protocol for the Reductive Amination of Cyclopentane Diol Precursors Abstract The introduction of amine functionalities into cyclic scaffolds is a cornerstone of modern medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Reductive Amination of Cyclopentane Diol Precursors

Abstract

The introduction of amine functionalities into cyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Cyclopentane rings featuring amino groups are prevalent in a wide array of pharmacologically active agents. Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation, offering high yields and broad functional group tolerance. This guide provides a comprehensive overview and detailed protocols for the synthesis of cyclopentylamines starting from cyclopentane diol precursors. We will dissect the critical strategic decisions, from the initial oxidation of the diol to the selection of the optimal reducing agent, with a focus on explaining the chemical principles that underpin these choices. This document is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth guide to this essential transformation.

Strategic Overview: The Path from Diol to Amine

A diol cannot directly undergo reductive amination. The hydroxyl group must first be converted into an electrophilic carbonyl group (a ketone or aldehyde). This necessity dictates a multi-step synthetic sequence. The specific strategy depends on the desired final product, particularly the regiochemistry and stereochemistry. For instance, converting only one of two hydroxyls into an amine requires a carefully planned protection-deprotection strategy.

The overall workflow can be visualized as follows:

G cluster_0 Strategic Planning cluster_1 Execution Start Cyclopentane Diol Precursor Decision1 Protecting Group Needed? Start->Decision1 Protect Step 1: Diol Protection (e.g., Acetonide formation) Decision1->Protect Yes Oxidize Step 2: Selective Oxidation (e.g., Swern, DMP) Decision1->Oxidize No Protect->Oxidize ReductiveAmine Step 3: Reductive Amination (Carbonyl + Amine + Reducing Agent) Oxidize->ReductiveAmine Deprotect Step 4: Deprotection ReductiveAmine->Deprotect If Protected End Final Cyclopentane Amino Alcohol ReductiveAmine->End If Not Protected Deprotect->End

Figure 1: General workflow for converting a cyclopentane diol to an amino alcohol.

Part I: Precursor Activation via Oxidation

The transformation of a secondary alcohol on the cyclopentane ring to a ketone is the critical activation step. The choice of oxidant is paramount and should be guided by the substrate's functional group tolerance and the desired scale of the reaction.

Oxidation MethodOxidizing Agent(s)Typical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineCryogenic (-78 °C), anhydrousHigh yields, mild, avoids heavy metalsRequires strict temperature control, unpleasant odor (dimethyl sulfide byproduct)
Dess-Martin Periodinane (DMP) Dess-Martin PeriodinaneRoom temperature, CH₂Cl₂Mild, fast, high yields, broad functional group toleranceReagent is expensive and potentially explosive under shock or heat
Chromium-Based Pyridinium chlorochromate (PCC), Jones Reagent (CrO₃/H₂SO₄)Room temp (PCC), 0 °C to RT (Jones)Inexpensive, powerfulHighly toxic and carcinogenic, generates heavy metal waste, acidic conditions (Jones)

For most lab-scale applications in a drug discovery context, Dess-Martin Periodinane (DMP) oxidation offers the best balance of efficiency, mild conditions, and operational simplicity.

Protocol 2.1: DMP Oxidation of a Cyclopentane Diol Derivative

This protocol assumes one of the hydroxyl groups has been protected (see Part 4).

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the protected cyclopentane mono-ol (1.0 equiv) and anhydrous dichloromethane (DCM, approx. 0.1 M solution).

  • Reagent Addition: Add Dess-Martin Periodinane (1.2-1.5 equiv) to the solution in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Upon completion, dilute the reaction mixture with diethyl ether. Quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃) (approx. 3 equiv relative to DMP). Stir vigorously for 15-20 minutes until the layers become clear.

  • Workup: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude cyclopentanone product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Part II: The Core Reductive Amination Reaction

Reductive amination is a two-stage process occurring in a single pot. First, the ketone reacts with an amine to form a hemiaminal, which then dehydrates to an imine. In acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. A selective hydride reducing agent then reduces this iminium ion to the final amine.[1]

Figure 2: Mechanism of Reductive Amination.

Choosing the Right Reducing Agent

The success of a one-pot reductive amination hinges on a reducing agent that reduces the iminium ion much faster than it reduces the starting carbonyl.[2] This selectivity prevents the wasteful formation of the starting alcohol.

Reducing AgentFormulaKey CharacteristicsSafety Considerations
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Reagent of Choice. Mild, selective for imines/iminium ions over ketones.[3] Tolerates mild acid. Does not require strict pH control.[1] Moisture sensitive.[4]Reacts with water. Handle under inert atmosphere. Much safer than cyanoborohydride.
Sodium Cyanoborohydride NaBH₃CNClassic reagent. Selective at pH 6-8.[2] Stable in protic solvents like methanol.[4]Highly Toxic. Can release hydrogen cyanide (HCN) gas under acidic conditions.[5][6] Its use is discouraged in modern labs.
Sodium Borohydride NaBH₄Powerful, non-selective. Will reduce ketones and aldehydes rapidly. Only suitable for a stepwise procedure where the imine is formed first.[7][8]Flammable solid. Reacts with water/acid to produce H₂ gas.

Expert Recommendation: Sodium triacetoxyborohydride (STAB) is the superior reagent for direct reductive aminations.[7] Its remarkable selectivity, mildness, and favorable safety profile make it the standard for modern organic synthesis.[3] It is compatible with a wide range of sensitive functional groups, including esters, amides, and acetals.[7][8]

Protocol 3.1: One-Pot Reductive Amination with STAB
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add the cyclopentanone precursor (1.0 equiv), the desired primary or secondary amine (1.0-1.2 equiv), and an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[7]

  • Imine Formation: If the ketone is hindered or the amine is a weak nucleophile (e.g., aniline), add glacial acetic acid (1.0-2.0 equiv) to catalyze imine formation.[1][7] Stir the mixture at room temperature for 20-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv) portion-wise to the stirring solution.[7] Adding it in portions helps to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC or LC-MS for the disappearance of the ketone.

  • Quenching: Carefully quench the reaction by slow addition of a saturated aqueous NaHCO₃ solution. Stir for 10-15 minutes until gas evolution ceases.

  • Workup (Acid-Base Extraction):

    • Transfer the mixture to a separatory funnel and extract three times with DCM or ethyl acetate.

    • Combine the organic layers and wash with 1M HCl. The desired amine product will move into the aqueous layer as its ammonium salt.

    • Separate the acidic aqueous layer and cool it in an ice bath. Basify the solution by the slow addition of 2-4M NaOH until the pH is >10.

    • Extract the now free-based amine from the basic aqueous layer three times with DCM or ethyl acetate.

  • Isolation: Combine the final organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified amine.

Part III: Protecting Group Strategies

When synthesizing a cyclopentane amino alcohol from a diol, one hydroxyl group must be masked to allow for the selective oxidation and amination of the other. For cis-1,2- and cis-1,3-diols, which are common in cyclopentane systems, the isopropylidene acetal (acetonide) is an ideal protecting group due to its ease of formation and stability.[9][10]

Protecting GroupFormation ReagentsStabilityCleavage Conditions
Isopropylidene (Acetonide) Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH)Stable to bases, reducing agents (STAB, NaBH₄), mild oxidantsMild acidic hydrolysis (e.g., aq. HCl, p-TsOH in MeOH)[9]
Benzylidene Acetal Benzaldehyde dimethyl acetal, acid catalyst (e.g., CSA, Cu(OTf)₂)Stable to bases, nucleophilesAcidic hydrolysis; Hydrogenolysis (H₂, Pd/C)[9]
Silyl Ethers (e.g., TBDMS) TBDMS-Cl, ImidazoleStable to non-acidic and non-fluoride conditionsFluoride ions (TBAF); strong acid[9]
Protocol 4.1: Acetonide Protection of a cis-Diol
  • Setup: Dissolve the cyclopentane-cis-diol (1.0 equiv) in acetone or a mixture of acetone and DCM.

  • Reagent Addition: Add 2,2-dimethoxypropane (1.5-2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equiv).

  • Reaction: Stir at room temperature. The reaction is usually complete in 1-4 hours. Monitor by TLC.

  • Workup: Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine to neutralize the acid. Filter the mixture and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography if needed.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield / No Reaction Inefficient imine formation; Deactivated reducing agent; Sterically hindered substrates.Add acetic acid to catalyze imine formation. Use fresh STAB from a sealed container. Increase reaction time or gently warm the reaction (e.g., to 40 °C).
Alcohol Byproduct Formation Reducing agent is not selective; Water present in the reaction.Switch to STAB from NaBH₄ for one-pot reactions. Ensure all reagents and solvents are anhydrous.
Dialkylation of Primary Amine The product (secondary amine) is more nucleophilic than the starting amine and reacts with another ketone molecule.Use a stepwise procedure: form the imine, then reduce with NaBH₄.[7] Alternatively, use a large excess of the primary amine.
Incomplete Reaction Insufficient reducing agent or amine.Ensure stoichiometry is correct, using a slight excess of the amine (1.1 equiv) and STAB (1.5 equiv).

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

  • Reagents:

    • Sodium Triacetoxyborohydride (STAB): Moisture-sensitive. Handle quickly in the air or under an inert atmosphere. Quench excess reagent carefully with a basic solution.

    • Sodium Cyanoborohydride: EXTREMELY TOXIC. Avoid contact with skin and inhalation. NEVER allow it to come into contact with acid, as this will liberate lethal hydrogen cyanide (HCN) gas. All waste must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide before disposal.

    • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle with care.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
  • Suzhou Highfine Biotech. (2024, March 29). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). Retrieved from a chemical supplier's technical notes.
  • American Chemical Society. (n.d.). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chemistry 115 Handouts: C-N Bond-Forming Reactions. Harvard University.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Diol. Retrieved from [Link]

  • Alfa Chemistry. (n.d.). Borch Reductive Amination. Retrieved from a chemical supplier's technical resources.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • The Org Division. (n.d.). Sodium Cyanoborohydride - Common Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in (1R,2S,4R)-4-Aminocyclopentane-1,2-diol synthesis

Welcome to the technical support guide for the synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals actively working on the stere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol. This document is designed for researchers, scientists, and drug development professionals actively working on the stereoselective synthesis of complex chiral molecules. (1R,2S,4R)-4-Aminocyclopentane-1,2-diol, with its three defined stereocenters, presents a significant synthetic challenge where achieving high enantiomeric and diastereomeric purity is paramount for its application as a chiral building block in medicinal chemistry.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles and systematically improve the enantiomeric excess (e.e.) of your synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low enantiomeric excess (e.e.) in this synthesis?

Low e.e. can stem from several factors throughout the synthetic route. The most common culprits are:

  • Suboptimal Catalyst Performance: The chiral catalyst or ligand may not be active enough, may be used in incorrect loading, or may be degrading under reaction conditions.[3]

  • Poor Reaction Control: Parameters like temperature, solvent, and reactant concentration have a profound impact on stereoselectivity. Even seemingly minor deviations can lead to a significant drop in e.e.[4]

  • Racemization: The desired product or a chiral intermediate may be susceptible to racemization under the reaction or workup conditions (e.g., non-neutral pH, elevated temperatures).

  • Impure Starting Materials: The enantiomeric purity of your chiral starting materials or catalysts directly impacts the final product's purity.[5] It is crucial to verify the e.e. of all chiral reagents before use.

Q2: How should I approach selecting a chiral catalyst for a key stereoselective step, such as asymmetric dihydroxylation or epoxidation?

A rational approach involves several stages:

  • Literature Precedent: Search for catalysts proven to be effective for similar substrates (e.g., other functionalized cyclopentenes).

  • Catalyst Screening: It is rare for the first catalyst chosen to be optimal. A small-scale screen of a diverse set of catalysts (e.g., different chiral ligands, metals, or organocatalysts) is highly recommended.

  • Consider Matched/Mismatched Effects: If your substrate is already chiral, the chosen catalyst must overcome the substrate's inherent facial bias. This may require a more powerful, sterically demanding catalyst.

  • Availability and Cost: For larger-scale synthesis, the cost and availability of the catalyst and its ligand are practical considerations. Privileged ligands like those used in Sharpless asymmetric dihydroxylation (AD-mix) are often a good starting point due to their broad applicability and commercial availability.[6][7]

Q3: My diastereomeric ratio (d.r.) is excellent, but the enantiomeric excess (e.e.) is low. What does this indicate?

This is a classic scenario that points towards a problem with the enantioselectivity of a specific step, rather than the diastereoselectivity of subsequent transformations. It suggests that while the relative orientation of the functional groups is being controlled effectively (e.g., cis vs. trans), the reaction is not effectively distinguishing between the two faces of a prochiral starting material. The issue likely lies with the chiral catalyst or reagent responsible for setting the first stereocenter.

Q4: What are the most reliable methods for measuring the e.e. of 4-Aminocyclopentane-1,2-diol?

Accurate e.e. determination is critical. The gold-standard methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used and reliable technique.[8][9] It requires developing a method with a suitable chiral stationary phase (CSP) that can resolve the enantiomers. Polysaccharide-based columns are often a versatile starting point for amino alcohols.[9][10]

  • Chiral Gas Chromatography (GC): After appropriate derivatization (e.g., acylation) to increase volatility, chiral GC can provide excellent resolution for amines and alcohols.[5]

  • NMR Spectroscopy with Chiral Shift Reagents: This method can be used for rapid analysis.[9][11] Adding a chiral resolving agent (like a lanthanide complex or Mosher's acid derivative) can induce separate signals for the enantiomers, allowing for quantification by integration.[9][12]

Part 2: Troubleshooting Guide for Low Enantiomeric Excess

This section provides a structured approach to diagnosing and solving issues of low enantioselectivity.

Workflow for Troubleshooting Low Enantiomeric Excess

G start Low e.e. Observed q1 Is the analytical method validated? start->q1 s1 Validate HPLC/GC method. Confirm peak identity and resolution. q1->s1 No q2 Are chiral reagents/catalysts of known purity? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Verify e.e. of starting materials and catalysts independently. q2->s2 No q3 Is racemization possible? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Conduct time-course study. Analyze e.e. at intermediate points. Check pH and temperature stability. q3->s3 Yes q4 Are reaction conditions optimized? q3->q4 No a3_yes Yes a3_no No s3->q4 s4 Screen solvents, temperature, concentrations, and catalyst loading. q4->s4 No end Optimized e.e. q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Decision tree for systematic troubleshooting of low e.e.

Scenario 1: Suboptimal Catalyst Performance or Reaction Conditions

If your chiral catalyst is not delivering the expected enantioselectivity, a systematic optimization is required. The solvent, temperature, and concentration can dramatically influence the transition state energies of the enantiomeric pathways.[4]

Troubleshooting Steps:

  • Verify Catalyst Integrity: Ensure the catalyst has not degraded during storage. If possible, use a fresh batch from a reliable supplier.

  • Screen Solvents: The polarity and coordinating ability of the solvent can significantly alter the catalyst's chiral environment. A solvent screen is often the most impactful optimization step. For instance, switching from toluene to a more coordinating solvent like THF or EtOAc can dramatically improve e.e. in some copper-catalyzed reactions.

  • Optimize Temperature: Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states. Run the reaction at 0 °C, -20 °C, and -78 °C to assess the impact.

  • Adjust Catalyst Loading: While higher loading can increase reaction rates, it doesn't always improve e.e. and can sometimes be detrimental. Evaluate catalyst loading at intervals (e.g., 1 mol%, 5 mol%, 10 mol%).

  • Check for Inhibitors: Trace impurities in reagents or solvents (e.g., water, coordinating species) can act as catalyst poisons. Ensure all materials are pure and reactions are run under an inert atmosphere if the catalyst is air- or moisture-sensitive.

Table 1: Illustrative Data from a Solvent and Temperature Screen (Note: This is hypothetical data for demonstration purposes)

EntrySolventTemperature (°C)Yield (%)e.e. (%)
1Toluene259565
2THF259278
3CH₂Cl₂259871
4Toluene08882
5THF08591
6 THF -20 81 >98
7THF-7845>98
Scenario 2: Product Purification Challenges / Post-Synthesis Resolution

If direct asymmetric synthesis consistently yields suboptimal e.e., a resolution strategy may be the most practical path forward. This involves separating the enantiomers from the racemic or enantioenriched mixture.

Strategy: Diastereomeric Salt Crystallization

This classical and scalable technique is highly effective for compounds containing basic (amine) and acidic (hydroxyl) functional groups.[13][14]

  • Principle: React the racemic product with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral acid like tartaric acid or mandelic acid).[14][15] This forms a mixture of two diastereomeric salts.

  • Separation: Diastereomers have different physical properties, most notably solubility.[14][16] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt will preferentially crystallize from the solution.

  • Liberation: After separating the crystals by filtration, the chiral resolving agent is removed by an acid-base workup, yielding the desired enantiomer in high purity.

Protocol 2.1: General Procedure for Diastereomeric Salt Resolution

  • Dissolve the enantioenriched 4-Aminocyclopentane-1,2-diol (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or a mixture).

  • Add a solution of the chiral resolving agent (0.5 - 1.0 eq, e.g., (+)-tartaric acid) in the same solvent.

  • Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and subsequently in a refrigerator or freezer to induce crystallization.

  • Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Analyze the e.e. of the crystalline material (after liberating the free amine) and the mother liquor to determine the efficiency of the resolution.

  • The free amine is recovered by dissolving the salt in water, basifying with a base like NaOH, and extracting the product into an organic solvent.

Part 3: Key Experimental Protocols

Synthetic Strategy Overview: Asymmetric Epoxidation & Ring-Opening

A plausible and robust strategy to synthesize (1R,2S,4R)-4-Aminocyclopentane-1,2-diol involves the asymmetric epoxidation of a protected aminocyclopentene, followed by stereospecific ring-opening. This approach allows for the controlled installation of the three stereocenters.

G cluster_0 Synthetic Workflow A Protected Aminocyclopentene B Asymmetric Epoxidation (e.g., Sharpless or Jacobsen) A->B C Chiral Epoxide (High e.e.) B->C D Regio- and Stereoselective Ring-Opening (e.g., H₂O, cat. H⁺) C->D E Protected Diol-Amine D->E F Deprotection E->F G Final Product (1R,2S,4R)-4-Aminocyclopentane-1,2-diol F->G

Caption: A plausible synthetic route to the target molecule.

Protocol 3.1: Chiral HPLC Method Development for e.e. Determination
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP), such as one coated with cellulose or amylose derivatives. These are known for their broad applicability to a wide range of chiral compounds, including amino alcohols.[9][10]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a hexane/isopropanol mixture. Vary the percentage of the alcohol modifier (e.g., from 5% to 30%). Additives like diethylamine (0.1%) for basic analytes or trifluoroacetic acid (0.1%) for acidic ones can dramatically improve peak shape and resolution.

    • Reversed Phase: Use an acetonitrile/water or methanol/water mobile phase.[10] A buffer (e.g., phosphate or acetate) may be necessary to control the ionization state of the amine and hydroxyl groups.

  • Optimization: Once separation is observed, optimize the resolution by fine-tuning the mobile phase composition and flow rate. Adjusting the column temperature can also be a powerful tool to enhance separation.

  • Peak Identification: To assign peaks to the R and S enantiomers, inject a non-racemic sample prepared from a known enantioselective reaction or a sample spiked with an independently synthesized standard, if available.[17]

References
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Resolution (Separation) of Enantiomers. (2022). Chemistry LibreTexts. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Reetz, M. T., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. [Link]

  • Zhang, L., et al. (2021). Boosting Enantioselectivity of Chiral Molecular Catalysts with Supramolecular Metal–Organic Cages. CCS Chemistry. [Link]

  • Soai, K., et al. (2003). Symmetry Breaking in Asymmetric Catalysis: Racemic Catalysis to Autocatalysis. The Chemical Record. [Link]

  • Synthesis of Chiral Hydroxylated Cyclopentanones and Cyclopentanes. Request PDF on ResearchGate. [Link]

  • Effect of catalyst enantiomeric purity. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Organocatalytic asymmetric desymmetrization of cyclopentene-1,3-diones via a formal diaza–ene reaction with donor–acceptor hydrazones. Organic Chemistry Frontiers. [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Understanding Enantiomeric Excess: A Guide to Calculation and Importance. Oreate AI. [Link]

  • Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst. RSC Publishing. [Link]

  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of a screening library. MedChemComm. [Link]

  • 4-Aminocyclopentane-1,3-diols as platforms for diversity: synthesis of anandamide analogs. Medicinal Chemistry. [Link]

  • Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • Enantiomeric excess. Wikipedia. [Link]

  • CHEM21 Case Study: Asymmetric Dihydroxylation. ACS GCI Pharmaceutical Roundtable. [Link]

  • Key Concepts in Stereoselective Synthesis. ETH Zurich. [Link]

  • Catalytic Asymmetric Dihydroxylation. University of York. [Link]

  • Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]

  • Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. MDPI. [Link]

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [Link]

  • 4-Aminocyclopentane-1,3-diols as Platforms for Diversity: Synthesis of Anandamide Analogs. ResearchGate. [Link]

  • Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. PMC - NIH. [Link]

  • Epoxide Synthesis and Ring-Opening Reactions. Encyclopedia.pub. [Link]

  • Synthesis of epoxides. Organic Chemistry Portal. [Link]

  • Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis. YouTube. [Link]

  • Asymmetric synthesis Introduction enantiomeric excess. Slideshare. [Link]

  • Facile synthesis of the four 3-aminocyclopentane-1,2-diol stereoisomers. ACS Publications. [Link]

  • A novel strategy for the asymmetric synthesis of chiral cyclopropane carboxaldehydes. Chemical Communications. [Link]

  • New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University. [Link]

  • Asymmetric Synthesis of Chiral Alcohols for API Production using Microorganisms - A Mini Review. Research Journal of Pharmacy and Technology. [Link]

Sources

Optimization

troubleshooting low yields in aminocyclopentane-1,2-diol coupling reactions

Executive Summary Coupling reactions involving aminocyclopentane-1,2-diols present a unique "perfect storm" of synthetic challenges: high water solubility of the product, steric puckering of the cyclopentane ring, and co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling reactions involving aminocyclopentane-1,2-diols present a unique "perfect storm" of synthetic challenges: high water solubility of the product, steric puckering of the cyclopentane ring, and competing nucleophilicity from the vicinal hydroxyl groups.

This guide moves beyond generic amide coupling advice. It addresses the specific stereoelectronic conflicts inherent to the aminocyclopentane scaffold. Whether you are dealing with the cis-diol (prone to internal H-bonding and acetonide formation) or the trans-diol (sterically demanding), the protocols below are designed to restore high yields and purity.

Part 1: The Diagnostic Framework

Before altering reagents, identify the failure mode. Use this logic flow to categorize your low yield.

TroubleshootingFlow Start Low Yield Detected TLC Analyze Crude Reaction (LCMS / TLC) Start->TLC SM_Left Starting Material Remains TLC->SM_Left Conversion < 50% New_Spots New Spots / Mass Observed TLC->New_Spots Conversion > 90% Steric Issue: Steric Hindrance or Deactivation SM_Left->Steric No impurity mass SideRxn Issue: O-Acylation or Migration New_Spots->SideRxn Wrong Mass (M+Acid) Workup Issue: Product Loss in Aqueous Phase New_Spots->Workup Correct Mass in Crude, Low Isolated Yield

Figure 1: Diagnostic logic for isolating the root cause of yield loss in aminocyclopentane couplings.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "I see full conversion, but I lose everything during extraction."

Diagnosis: Water Solubility / "The Missing Mass" Context: Aminocyclopentane-1,2-diols are highly polar. Standard EtOAc/Water extractions often partition the product into the aqueous phase, especially if the amide bond adds further polarity.

Solution: The "Catch-and-Release" Protocol Avoid liquid-liquid extraction entirely. Use Strong Cation Exchange (SCX) chromatography if your product retains a basic center, or specific salting-out methods.

MethodReagent/SolventProtocol Summary
Salting Out n-Butanol / NaClSaturate aqueous layer with NaCl. Extract 3x with n-butanol (not EtOAc). Concentrate n-butanol (high bp) via azeotrope with heptane.
Resin Capture SCX-2 CartridgeLoad crude reaction (dissolved in MeOH) onto SCX-2. Wash with MeOH (removes non-basic impurities). Elute with 2M NH₃ in MeOH.
Lyophilization Water/AcetonitrileIf using water-soluble reagents (EDC/NHS), flash freeze the crude aqueous mixture and lyophilize. Purify the solid residue directly via Reverse Phase C18.
Issue 2: "I am getting O-acylation side products."

Diagnosis: Chemoselectivity Failure Context: The hydroxyl groups on the cyclopentane ring are nucleophilic. Highly reactive coupling agents (HATU, acid chlorides) cannot distinguish effectively between the amine (NH₂) and the alcohol (OH), especially if the amine is sterically hindered by the ring puckering.

Solution A: The T3P® (Propylphosphonic Anhydride) System T3P is the gold standard for unprotected amino-alcohol couplings. It activates the acid in a way that is highly selective for amines over alcohols due to the specific transition state geometry.

Protocol (T3P Selective Coupling):

  • Dissolve Carboxylic Acid (1.0 equiv) and Amine-Diol (1.1 equiv) in EtOAc or 2-MeTHF (T3P works best in these, not DMF).

  • Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc) (1.5 equiv) dropwise.

  • Allow to warm to RT. Stir 2-4 hours.

  • Validation: T3P byproducts are water-soluble.[1][2][3] Wash with water/bicarb; product stays in organic phase (if sufficiently lipophilic) or requires n-butanol extraction (see Issue 1).

Solution B: Transient Boronic Acid Protection (For cis-diols only) If you have the cis-1,2-diol isomer, you can exploit the "sugar chemistry" trick. Phenylboronic acid forms a reversible cyclic ester with cis-diols, masking them during the coupling.

Figure 2: In-situ transient protection strategy for cis-1,2-aminocyclopentane diols.

Protocol (Transient Protection):

  • Mix cis-aminocyclopentane-1,2-diol (1 equiv) and Phenylboronic acid (1.05 equiv) in dry THF.

  • Add activated molecular sieves (3Å) to drive water removal. Stir 1h at RT.[4]

  • Add Carboxylic Acid (1.0 equiv), DIPEA (3 equiv), and Coupling Reagent (HATU or EDC).

  • Upon completion, add water/1N HCl. The boronic ester hydrolyzes immediately, releasing the pure amide product.

Issue 3: "The reaction is sluggish; Starting Material remains."

Diagnosis: Steric Deactivation Context: The cyclopentane ring is not planar; it exists in an "envelope" conformation. Substituents can block the trajectory of the incoming electrophile.

Solution:

  • Switch to HATU/HOAt: If chemoselectivity (Issue 2) is not observed, but conversion is low, HATU is the most powerful activator.

  • Microwave Irradiation: Heat to 60-80 °C in a microwave reactor. This overcomes the activation energy barrier imposed by the ring sterics.

  • Reverse Addition: Pre-activate the acid with the coupling reagent for 15 minutes before adding the amine. This ensures the amine encounters a high concentration of the active ester immediately.

Part 3: FAQ - Rapid Fire Support

Q: Can I use acyl chlorides instead of coupling reagents? A: Generally, no . Acyl chlorides are too aggressive and will esterify the hydroxyl groups (O-acylation) alongside the amine, creating a mixture of mono-amide, ester-amide, and di-ester products. If you must use an acid chloride, perform the reaction in a biphasic system (Schotten-Baumann conditions: DCM/Water with Na₂CO₃) to favor the amine reaction.

Q: My product has the correct mass but looks like two spots on TLC. A: This is likely rotamers or epimers .

  • Rotamers: Amide bonds have restricted rotation. Run the NMR at elevated temperature (50°C). If peaks coalesce, it's rotamers.

  • Epimers: If you used a base-heavy coupling (HATU + excess DIPEA) with a chiral acid, you may have racemized the alpha-center. Switch to T3P/Pyridine (Solution 2A) to minimize this.

Q: How do I distinguish the cis and trans isomers of the starting material? A: Use the Acetonide Test . Take a small aliquot of your starting material and treat it with 2,2-dimethoxypropane and catalytic pTsOH.

  • Cis-isomer: Rapidly forms the acetonide (less polar spot on TLC).

  • Trans-isomer: Reacts very slowly or not at all (sterically impossible to bridge the trans-diol).

References

  • T3P Selectivity & Protocol : Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[2] Organic Letters, 2011.[2] Link

  • Transient Boronic Acid Protection : A. Bhella et al. "Boronic acids as protective agents and catalysts in synthesis." ResearchGate, 2025 (Abstract/Review). Link

  • Water Soluble Amide Coupling : Handa, S., et al. "Water: An Underestimated Solvent for Amide Bond-Forming Reactions." NSF Public Access Repository, 2024. Link

  • Aminocyclopentane Scaffolds : "4-Aminocyclopentane-1,3-diols as platforms for diversity." MedChemComm, 2013. Link

  • T3P Reagent Guide : "Understanding T3P® from start to finish." Curia Global / RxWeb, 2024. Link

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Ticket ID: SOL-ACP-001 Status: Open Priority: Critical (Blocking Synthesis) Applicable Compound: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol (Carbocyclic Nucleoside Intermediate) Executive Summary & Diagnostic The Problem: Y...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SOL-ACP-001 Status: Open Priority: Critical (Blocking Synthesis) Applicable Compound: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol (Carbocyclic Nucleoside Intermediate)

Executive Summary & Diagnostic

The Problem: You are likely attempting to dissolve this aminodiol in dichloromethane (DCM), ethyl acetate (EtOAc), or tetrahydrofuran (THF) for a subsequent acylation, coupling, or alkylation reaction, and it remains a stubborn suspension or "gum."

The Root Cause:

  • Crystal Lattice Energy: The molecule contains three high-polarity hydrogen-bonding centers (two hydroxyls, one amine) on a small five-membered ring. The intermolecular H-bond network (lattice energy) is significantly stronger than the solvation energy offered by non-polar or moderately polar aprotic solvents.

  • Zwitterionic Character: If you are working with the free base, it absorbs atmospheric CO₂ rapidly to form carbamates/carbonates. If you are working with the HCl salt, the ionic lattice is insoluble in anything but water or hot methanol.

  • Stereochemical Trap: The (1R,2S) configuration places the hydroxyls in a cis orientation, maximizing intramolecular H-bonding which further reduces interaction with solvents.

Quick Fixes (Solvent Engineering)

Use these strategies if you cannot chemically modify the substrate.

FAQ: Which solvent system should I use?
Solvent SystemSolubility RatingApplication CaseTechnical Note
Pure DCM / EtOAc 🔴 Insoluble NoneDo not use. Substrate will aggregate.
MeOH / EtOH 🟢 High Hydrogenation, Salt formationNucleophilic solvent; interferes with acylations/alkylations.
DMF / DMSO 🟡 Moderate-High Coupling (HATU/EDC), SNArWarning: High boiling points make removal difficult. Requires lyophilization or aqueous workup.
DCM : MeOH (4:1) 🟡 Moderate Amide coupling, Reductive aminationThe "Magic Mix." MeOH disrupts H-bonds; DCM solubilizes the organic reagents.
Water / Dioxane 🟢 High Boc-protection (Schotten-Baumann)Best for initial amine protection.

Advanced Protocol: The "Permanent Fix" (Acetonide Protection)

The Gold Standard Solution: To render the molecule soluble in standard organic solvents (DCM, Toluene), you must mask the polarity of the cis-diol. The (1R,2S) configuration is geometrically perfect for forming a cyclic acetonide (isopropylidene acetal).

Workflow Diagram: Acetonide Strategy

AcetonideStrategy Start Start: (1R,2S,4R)-Aminodiol Decision Is it a Salt (HCl)? Start->Decision FreeBase Step 1: Neutralize (MeOH/OMe- resin) Decision->FreeBase Yes Protect Step 2: Acetonide Formation (2,2-DMP + Acid Cat.) Decision->Protect No (Free Base) FreeBase->Protect Workup Step 3: Basic Workup (Et3N quench) Protect->Workup Result Result: Soluble Amine (Soluble in DCM/EtOAc) Workup->Result

Caption: Logical workflow for converting the insoluble polar aminodiol into a lipophilic intermediate using acetonide protection.

Step-by-Step Protocol

Reagents:

  • (1R,2S,4R)-4-Aminocyclopentane-1,2-diol (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (5.0 equiv) [Dehydrating agent & reagent]

  • Acetone (Solvent)[1]

  • p-Toluenesulfonic acid (pTSA) (0.1 equiv) or Camphorsulfonic acid (CSA)

Procedure:

  • Suspension: Suspend the aminodiol in dry Acetone (0.5 M concentration).

  • Activation: Add 2,2-Dimethoxypropane (DMP). The DMP drives the equilibrium by reacting with water to form methanol and acetone.

  • Catalysis: Add pTSA.

    • Observation: The reaction should turn from a cloudy suspension to a clear solution within 1–4 hours as the lipophilic acetonide forms.

  • Quench: Once TLC shows consumption of starting material (use Ninhydrin stain; product Rf will be higher in 10% MeOH/DCM), add Triethylamine (0.2 equiv) to neutralize the acid.

  • Isolation: Concentrate in vacuo. The residue is now soluble in DCM. Partition between DCM and saturated NaHCO₃ to remove acid traces.

  • Result: You now have the acetonide-protected amine . This intermediate is soluble in DCM, THF, and Ether and ready for coupling.

Troubleshooting Guide (Q&A)

Q1: I need to react the amine but keep the diols free. How do I do that if I can't protect them?

A: You must use a Biphasic System or Phase Transfer Catalysis (PTC) .

  • Protocol: Dissolve the aminodiol in a minimum amount of water. Dissolve your electrophile (e.g., Cbz-Cl or Fmoc-Cl) in DCM or Toluene.

  • Add: NaHCO₃ (2.5 equiv) to the water layer.

  • Add: Tetrabutylammonium bromide (TBAB) (0.05 equiv) as a phase transfer catalyst.

  • Agitate: Vigorously stir. The amine reacts at the interface. This avoids the need for mutual solubility.[2][3][4]

Q2: I am trying to make the HCl salt, but it turns into a hygroscopic goo.

A: This is common with aminodiols.

  • The Fix: Do not use aqueous HCl. Dissolve the free base in dry MeOH. Add 1.0 equiv of Acetyl Chloride (which generates anhydrous HCl in situ with MeOH). Evaporate the MeOH, then triturate (grind) the residue with dry Diethyl Ether or Hexane. The non-polar solvent pulls out residual organics and forces the salt to crystallize.

Q3: My reaction works in DMF, but I can't get the DMF out.

A: Do not use rotary evaporation for DMF unless you have a high-vacuum pump and a water bath at 60°C.

  • Alternative Workup: Dilute the reaction mixture with n-Butanol (n-BuOH). Wash the organic layer with brine (saturated NaCl). DMF partitions into the aqueous brine layer, while the aminodiol (or its product) stays in the n-BuOH.

Decision Matrix: Choosing the Right Path

DecisionMatrix Problem Start: Reaction Requirement Type1 Amine Acylation/Protection Problem->Type1 Type2 Reaction on -OH groups Problem->Type2 Type3 Reductive Amination Problem->Type3 Sol1 Use Schotten-Baumann (Water/Dioxane + Base) Type1->Sol1 Sol2 Must Protect Amine First (Use Boc/Cbz) Type2->Sol2 Sol3 Use MeOH/DCM (1:4) with NaBH(OAc)3 Type3->Sol3

Caption: Decision matrix for selecting the optimal solubilization strategy based on the intended chemical transformation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. (Specifically Chapter 2 on protection of 1,2-diols as acetonides). Wiley-Interscience.
  • BioCryst Pharmaceuticals. (2014). Synthesis of Galidesivir (BCX4430). (Demonstrates handling of similar carbocyclic aminodiol nucleosides).

  • Palmer, A. M., et al. (2004). Synthesis of 4-aminocyclopentane-1,3-diols as platforms for diversity. MedChemComm. (Discusses solubility profiles of aminocyclopentane scaffolds).

  • Sigma-Aldrich. Solvent Miscibility and Polarity Chart. (For solvent engineering data).

Sources

Optimization

minimizing side reactions during the deprotection of aminocyclopentitols

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Late-Stage Deprotection Ticket ID: ACP-DEP-2025 Introduction: The "Last Mile" Problem Welcome to the Aminocyclopentitol S...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Minimizing Side Reactions in Late-Stage Deprotection Ticket ID: ACP-DEP-2025

Introduction: The "Last Mile" Problem

Welcome to the Aminocyclopentitol Synthesis Support Hub. You are likely here because you have successfully constructed the carbocyclic core—a feat in itself—only to face yield-destroying side reactions during the final deprotection steps.

Aminocyclopentitols (e.g., Pactamycin, Trehazolin, Allosamidin) possess a unique "envelope" conformation that distinguishes them from the rigid chair of cyclohexyl-aminocyclitols. This flexibility, combined with dense stereocenters (vicinal amino-alcohols), makes them hypersensitive to elimination , epimerization , and acyl migration .

This guide treats your synthesis as a troubleshooting ticket, breaking down specific failure modes into diagnostic Q&A and validated protocols.

Module 1: Acid-Labile Groups (Boc, Acetonides)

Primary Issue: Unintended Elimination (Olefin Formation) & Cation Scavenging

Troubleshooting Guide

Q: I treated my N-Boc aminocyclopentitol with 50% TFA/DCM, but I isolated a cyclopentenone (elimination product) instead of the amine. Why? A: The cyclopentane ring is prone to


 or 

elimination if a leaving group (like a protonated hydroxyl or an activated acetonide) is anti-periplanar to a proton. In aminocyclopentitols, the tert-butyl cation generated from Boc cleavage is a strong electrophile. If it isn't quenched immediately, it can alkylate sensitive sites or act as a Lewis acid to trigger elimination in strained rings.

Q: How do I prevent the tert-butyl cation from wrecking my core? A: You must use a Cation Scavenger Cocktail . Standard TFA/DCM is insufficient for complex scaffolds like Pactamycin.

Protocol A: The "Pactamycin" Scavenger Method

Validated for highly functionalized aminocyclopentitols where elimination is a risk.

Reagents:

  • Trifluoroacetic acid (TFA)[1]

  • Dichloromethane (DCM)[1]

  • Trifluoroethanol (TFE) – Critical additive

  • Thioanisole (Optional: for high-risk substrates)

Step-by-Step:

  • Preparation: Dissolve the substrate (1.0 equiv) in DCM (0.1 M).

  • Additive: Add TFE (2.0 equiv). TFE acts as a mild nucleophile/solvent that stabilizes the transition state and prevents the tert-butyl cation from reacting with the substrate.

  • Initiation: Cool to 0 °C . Add a pre-cooled solution of TFA/DCM (1:1).

    • Note: The final concentration of TFA should be ~25-30%.

  • Monitoring: Stir at 0 °C for 30 mins, then warm to RT. Monitor by LC-MS (look for the [M-100] mass loss of Boc).

  • Workup: Evaporate volatiles at low temp (<30 °C). Do not heat. Co-evaporate with toluene to remove residual TFA.

Data Comparison: Scavenger Efficiency

MethodReagent SystemRisk of AlkylationRisk of EliminationRecommended For
Standard 50% TFA / DCMHighHighSimple, rigid amines
Scavenger TFA / Thioanisole / EDTLowMediumTrp/Met containing peptides
Solvolytic TFA / DCM / TFE Very Low Low Complex Aminocyclopentitols
Lewis Acid ZnBr₂ / DCMLowLowAcid-sensitive acetonides

Module 2: Hydrogenolysis (Cbz, Benzyl Ethers)

Primary Issue: Catalyst Poisoning & Incomplete Reaction

Troubleshooting Guide

Q: My Cbz group won't budge with Pd/C and H₂. I've added more catalyst, but it's still stuck. Is it steric hindrance? A: It is likely amine poisoning . As the first Cbz groups cleave, the free amines bind tightly to the Palladium surface, deactivating the catalyst for the remaining protecting groups.

Q: Should I switch to Birch reduction (Na/NH₃)? A: Only as a last resort. Birch conditions are harsh and can cause epimerization of stereocenters alpha to carbonyls or elimination. Try Acid-Assisted Hydrogenolysis first.

Protocol B: The "Pearlman" Acid-Assist

Validated for Trehazolin intermediates.

Reagents:

  • Pearlman’s Catalyst (20% Pd(OH)₂/C) – More robust than Pd/C

  • Solvent: MeOH or EtOH

  • Additive: 1.0 - 2.0 equiv of HCl (aq) or Acetic Acid

Step-by-Step:

  • Dissolution: Dissolve substrate in MeOH.

  • Protonation: Add 1.1 equiv of HCl (1M) per amine group expected to be liberated.

    • Mechanism:[1][2][3][4][5][6] Protonating the amine (

      
      ) prevents it from coordinating to the Pd surface.
      
  • Catalyst: Add 20 wt% Pearlman's catalyst.

  • Hydrogenation: Purge with

    
     (balloon pressure is usually sufficient; 50 psi for stubborn benzyl ethers).
    
  • Workup: Filter through Celite. Neutralize immediately if the product is acid-sensitive (see Module 3 regarding migration).

Module 3: Base-Labile Groups & Acyl Migration

Primary Issue: N-to-O / O-to-N Migration (The "Pac-Man" Effect)

Troubleshooting Guide

Q: I removed my acetate esters with NaOMe, but my regiochemistry is scrambled. The acetyl group moved to the amine! A: You encountered O-to-N Acyl Migration . In 1,2-amino alcohols (cis or trans in flexible rings), a free amine will attack a neighboring ester via a 5-membered cyclic tetrahedral intermediate, transferring the acyl group to the nitrogen (which is thermodynamically more stable: Amide > Ester).

Q: Can I reverse this? A: Sometimes. N-to-O migration is favored in strong acid (see Module 1), while O-to-N is favored in base/neutral pH.

Visual Logic: The Migration Trap

MigrationMechanism cluster_0 Acidic Conditions (pH < 3) cluster_1 Basic/Neutral Conditions (pH > 7) Node1 O-Acyl / Ammonium (Stable) Node3 Free Amine / O-Acyl (Unstable) Node1->Node3 Deprotonation Node2 N-to-O Migration (Driven by protonation) Node2->Node1 Equilibrium Node4 Tetrahedral Intermediate (5-membered ring) Node3->Node4 Proximal Attack Node5 N-Acyl / Alcohol (Thermodynamic Sink) Node4->Node5 Collapse Node5->Node2 Strong Acid

Caption: Mechanism of Acyl Migration in 1,2-Amino Alcohols. Note that the Amide (Node 5) is the thermodynamic sink in neutral conditions.

Protocol C: Migration-Free Hydrolysis

Strategy: Remove esters without triggering the amine trap.

  • Enzymatic Route (Safest): Use Lipase (e.g., Candida antarctica) in phosphate buffer (pH 7.0). Enzymes are often bulky enough to avoid the specific conformation required for migration.

  • Chemical Route:

    • Use LiOH / H₂O / THF at 0 °C .

    • Monitor closely.[7] Upon completion, acidify immediately to pH 4.0 with dilute HCl before concentrating.

    • Why? Keeping the amine protonated (

      
      ) during workup prevents it from attacking the ester.
      

Module 4: Purification & Salt Management

Primary Issue: Solubility and Salt Stoichiometry

Q: My deprotected aminocyclopentitol is a water-soluble goo. How do I purify it? A: These compounds are "sugar-mimics" and highly polar. Normal phase silica will irreversibly bind them.

Recommended Workflows:

  • Ion Exchange Chromatography:

    • Resin: Dowex 50W (H+ form).

    • Load: Aqueous solution (pH < 7).

    • Elute: Gradient of

      
       (0.1M to 1.0M).
      
    • Tip: This removes inorganic salts and isolates the free base.

  • Size Exclusion (Gel Filtration):

    • Resin: Sephadex LH-20.

    • Eluent: Water or MeOH.

    • Tip: Ideal for separating the product from peptide-coupling reagents or scavengers like thioanisole.

Summary Decision Tree

DeprotectionStrategy Start Select Protecting Group Boc Boc / Acetonide Start->Boc Cbz Cbz / Benzyl Start->Cbz Acyl Acyl (Ac/Bz) Start->Acyl RiskElim Risk of Elimination? (Beta-leaving group) Boc->RiskElim Poison Catalyst Poisoning? Cbz->Poison Migrate Vicinal Amine? Acyl->Migrate TFA_Std Std TFA/DCM RiskElim->TFA_Std No TFA_Scav TFA/DCM + TFE (Protocol A) RiskElim->TFA_Scav Yes (High Risk) Lewis ZnBr2 or TMSOTf RiskElim->Lewis Yes (Alt) PdC Pd/C + H2 Poison->PdC No Pearlman Pearlman's + HCl (Protocol B) Poison->Pearlman Yes BaseHyd LiOH / NaOH Migrate->BaseHyd No AcidWorkup Acidic Workup (Keep pH < 5) Migrate->AcidWorkup Yes

Caption: Strategic Decision Matrix for Aminocyclopentitol Deprotection.

References

  • Hanessian, S., et al. (2011). "Total Synthesis of Pactamycin." The Journal of Organic Chemistry. (Demonstrates the complexity of aminocyclopentitol deprotection and the use of Pearlman's catalyst).

  • Knapp, S., et al. (1998).[8] "Synthesis of Trehazolin from D-Glucose." The Journal of Organic Chemistry. (Details the synthesis of trehazolamine and handling of vicinal amino-alcohols).

  • Malinowski, M., et al. (2024). "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." ACS Omega. (Discusses thermal deprotection and solvent effects like TFE).

  • Sohma, Y., et al. (2004). "O-N intramolecular acyl migration reaction in the development of prodrugs." Biopolymers. (Authoritative review on the mechanism of O-to-N migration in serine/threonine-like systems).

  • ACS GCI Pharmaceutical Roundtable. (2025). "BOC Deprotection Guide." (General industry standards for minimizing genotoxic impurities and side reactions during Boc removal).

Sources

Troubleshooting

Technical Support Center: Diastereomeric Resolution of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol

Case ID: TICA-INT-004 Status: Active Subject: Optimization of Chiral Resolution & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary (1R,2S,4R)-4-Aminoc...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TICA-INT-004 Status: Active Subject: Optimization of Chiral Resolution & Purification Protocols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

(1R,2S,4R)-4-Aminocyclopentane-1,2-diol is a critical chiral building block, most notably serving as the carbocyclic core for the P2Y12 platelet inhibitor Ticagrelor .

The primary challenge in its production is the separation of the (1R,2S,4R) isomer from its enantiomer (1S,2R,4S) or diastereomers (e.g., all-cis variants). While chromatographic methods exist, classical resolution via diastereomeric salt Formation remains the industrial gold standard due to scalability.

This guide provides validated workflows for salt-based resolution, analytical controls, and troubleshooting for "oiling out" or low enantiomeric excess (ee).

Core Protocol: Diastereomeric Salt Resolution[1]

Objective: Isolate the (1R,2S,4R) amine from a racemic or diastereomeric mixture using a chiral acid. Standard Resolution Agent: O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) or L-Tartaric Acid .

The "Acetonide Advantage"

Technical Insight: Attempting to resolve the free diol is often inefficient due to high water solubility and poor crystal habit. The industry standard is to protect the diol as an acetonide (2,2-dimethyl-1,3-dioxolane) prior to resolution. This increases lipophilicity and facilitates sharp crystallization.

Step-by-Step Workflow
  • Preparation: Dissolve the crude amine (acetonide protected) in Ethanol (EtOH) or an EtOH/Water mixture (typically 95:5).

  • Acid Addition: Add 0.5 to 1.0 equivalents of L-DBTA (dissolved in warm EtOH).

    • Note: L-DBTA is preferred over simple tartaric acid for the acetonide intermediate due to stronger

      
       stacking interactions improving lattice energy.
      
  • Nucleation: Heat to reflux until clear, then cool slowly (ramp rate: 10°C/hour) to 20°C.

  • Aging: Stir at ambient temperature for 4–6 hours. The (1R,2S,4R)-amine-L-DBTA salt precipitates.

  • Filtration: Filter the white solid. Wash with cold EtOH.

  • Liberation (Free-basing): Suspend the salt in

    
    , add aqueous 
    
    
    
    or
    
    
    , and separate phases.
Workflow Visualization

ResolutionWorkflow Start Crude Amine Mixture (Racemic/Diastereomeric) Protect Protection Step (Acetone/H+ -> Acetonide) Start->Protect Reduce Polarity SaltForm Salt Formation Add L-DBTA in EtOH Protect->SaltForm Crystallize Controlled Cooling (Reflux -> 20°C) SaltForm->Crystallize Filter Filtration Crystallize->Filter Solid Solid Cake: (1R,2S,4R)-Amine • L-DBTA Filter->Solid Precipitate Liquor Mother Liquor: Undesired Isomers Filter->Liquor Filtrate FreeBase Free-Basing (CH2Cl2 / NaHCO3) Solid->FreeBase Final Purified (1R,2S,4R) Intermediate FreeBase->Final

Figure 1: Industrial workflow for the resolution of the aminocyclopentane scaffold via L-DBTA salt formation.

Analytical Control: HPLC Method

Issue: You cannot optimize what you cannot measure. Standard C18 columns cannot separate these enantiomers.

Recommended Method (Chiral Normal Phase):

ParameterSetting
Column Chiralpak AD-H or Chiralpak IA (Amylose-based)
Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA)
Ratio 85 : 15 : 0.1 (v/v/v)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Low wavelength required due to lack of chromophores)
Temperature 25°C

Technical Note: If using the free diol (unprotected), switch to a Chiralpak IC column and use an alcohol-rich mobile phase (e.g., EtOH/DEA) or consider HILIC modes, as the free diol is too polar for high-hexane phases.

Troubleshooting Guide (FAQ)

Q1: The salt is "oiling out" instead of crystallizing. What is wrong?

Diagnosis: This is a common phenomenon in tartrate resolutions, often caused by:

  • Supersaturation too high: The concentration of solute is too high at the boiling point.

  • Solvent Polarity: Pure ethanol might be too good a solvent for the impurity but marginal for the salt.

  • Water Content: Excess water promotes oiling.

Corrective Action:

  • Dilution: Increase solvent volume by 20%.

  • Seeding: Crucial. Add a tiny amount (<1 mg) of pure authentic salt crystals at the cloud point (approx 50°C) during cooling.

  • Solvent Switch: Switch to EtOH:MTBE (2:1) . The addition of Methyl tert-butyl ether (MTBE) reduces solubility and often forces a crystalline habit over an amorphous oil.

Q2: My Enantiomeric Excess (ee) is stuck at 85-90%. How do I upgrade to >99%?

Diagnosis: Eutectic entrapment. The impurity is trapped within the crystal lattice or adhering to the surface.

Corrective Action:

  • Reslurry (Swish): Do not fully dissolve. Suspend the solid in refluxing EtOH (insufficient to dissolve it) for 1 hour, then cool. This leaches out surface impurities.

  • Recrystallization: If reslurry fails, fully redissolve in minimal hot EtOH/Water (95:5) and cool very slowly (5°C/hour). Fast cooling traps impurities.

Q3: Can I resolve the free diol without the acetonide protection?

Diagnosis: Technically yes, but operationally difficult. Insight: The free diol is highly water-soluble. Resolution requires L-Tartaric acid in Methanol/Water . However, the yield is typically lower (30-35%) compared to the acetonide route (>40% theoretical max 50%) because the difference in solubility between the diastereomeric salts is smaller for the free diol.

Logic & Decision Tree

Use this logic flow to determine the next step in your purification process.

TroubleshootingTree CheckPurity Analyze Purity (Chiral HPLC) IsEEHigh Is ee > 98%? CheckPurity->IsEEHigh IsYieldGood Is Yield > 35%? IsEEHigh->IsYieldGood Yes Recrystallize Recrystallize (EtOH/H2O 95:5) IsEEHigh->Recrystallize No (<98%) Success Proceed to Deprotection/Coupling IsYieldGood->Success Yes CheckML Check Mother Liquor Did product stay in solution? IsYieldGood->CheckML No (<35%) Recrystallize->CheckPurity Concentrate Concentrate & Cool Add Anti-solvent (MTBE) CheckML->Concentrate Yes WrongSalt Switch Resolution Agent (Try D-Tartaric or DBTA) CheckML->WrongSalt No (Lost to degradation) Concentrate->CheckPurity

Figure 2: Decision matrix for optimizing purity and yield.

References

  • Springthorpe, B., et al. (2007). From ATP to AZD6140: The discovery of an orally active reversible P2Y12 receptor antagonist for the prevention of thrombosis. Bioorganic & Medicinal Chemistry Letters, 17(21), 6013-6018. Link

  • AstraZeneca AB. (2001). Cristalline forms of a triazolo (4,5-d) pyrimidine derivative. World Intellectual Property Organization, WO2001092262. (Describes the foundational synthesis and salt forms). Link

  • Bohlin, M., et al. (2016). Development of a robust resolution process for a key intermediate in the synthesis of Ticagrelor. Organic Process Research & Development. (Generalized citation for industrial resolution practices of this scaffold).
  • Daicel Chiral Technologies. (2025). Application Guide for Amino-Alcohol Separations. (General reference for Chiralpak AD-H/IA column selection). Link

Reference Data & Comparative Studies

Validation

comparative bioactivity of carbocyclic vs furanose nucleoside analogs

Topic: Comparative Bioactivity of Carbocyclic vs. Furanose Nucleoside Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Virologists.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Bioactivity of Carbocyclic vs. Furanose Nucleoside Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Medicinal Chemists, Virologists.

[1]

Executive Summary

In nucleoside analog drug design, the central engineering challenge is balancing metabolic stability with target recognition . Furanose nucleosides (the natural standard) offer perfect conformational fit for polymerases and kinases but suffer from rapid enzymatic cleavage of the


-glycosidic bond. Carbocyclic analogs—where the furanose ring oxygen is replaced by a methylene group (

)—solve the stability problem but often incur a penalty in bioactivity due to altered ring puckering.

This guide analyzes the bioactivity trade-offs between these two scaffolds, providing experimental data on half-life (


), kinase efficiency (

), and structural strategies (e.g., Entecavir) used to restore potency in carbocyclic variants.

Structural & Chemical Basis

The fundamental difference lies in the 4'-position of the sugar ring. This single atom substitution dictates the hydrolytic stability and the conformational landscape of the molecule.

The "Oxygen vs. Methylene" Switch
  • Furanose (Natural): Contains an oxygen atom at the 4' position. The electronegativity of oxygen creates an anomeric effect that influences the

    
    -glycosidic bond length and stability.
    
  • Carbocyclic (Synthetic): Replaces the oxygen with a carbon (

    
    ). This creates a cyclopentane ring. The 
    
    
    
    bond becomes a standard amine bond, rendering it chemically and enzymatically stable against phosphorylases.
The Conformation "Pucker" Problem

Bioactivity depends on the sugar ring adopting the correct "pucker" (North/C3'-endo or South/C2'-endo) to fit into the active site of a polymerase or kinase.

  • Furanose: The oxygen atom lowers the energy barrier for pseudorotation, allowing the ring to easily toggle between North and South conformations to fit the enzyme.

  • Carbocycles: The cyclopentane ring is more rigid. Without the oxygen, the energy barrier to switch conformations is higher. If the carbocycle is "frozen" in the wrong pucker, it will not be phosphorylated by cellular kinases, leading to zero bioactivity despite high stability.

NucleosideStructure Furanose Furanose Nucleoside (Natural) Bond_O N-Glycosidic Bond (Labile to PNP) Furanose->Bond_O Contains Oxygen Carbocycle Carbocyclic Analog (Synthetic) Bond_C C-N Bond (Stable) Carbocycle->Bond_C Contains Methylene Conf_Flex High Conformational Flexibility (O-effect) Bond_O->Conf_Flex Conf_Rigid Altered Puckering (Cyclopentane) Bond_C->Conf_Rigid Bioactivity Biological Activity Conf_Flex->Bioactivity High Target Affinity Conf_Rigid->Bioactivity Variable Affinity (Requires Engineering)

Figure 1: Structural divergence and its downstream impact on bioactivity.[1][2] The removal of the ring oxygen enhances stability but compromises the natural conformational flexibility required for enzyme recognition.

Metabolic Stability: The Primary Advantage

The primary failure mode for furanose nucleosides is cleavage by Purine Nucleoside Phosphorylase (PNP) . PNP breaks the


-glycosidic bond, releasing the free base and rendering the drug inactive. Carbocyclic analogs are immune to this mechanism.
Comparative Stability Data

The following table summarizes the hydrolytic stability of Guanosine (furanose) versus Entecavir (carbocyclic) and Abacavir (carbocyclic) when exposed to human PNP.

ParameterFuranose Analog (e.g., 2'-Deoxyguanosine)Carbocyclic Analog (e.g., Entecavir)Impact on Bioactivity
PNP Substrate Efficiency High (

)
Zero (Not a substrate)Carbocycles maintain intracellular concentrations longer.
Acidic Hydrolysis (

)
< 1 hour (pH 1.0, 37°C)> 24 hours (pH 1.0, 37°C)Carbocycles survive stomach acid better (oral bioavailability).
Plasma Half-life Short (Rapid catabolism)Extended (Renal elimination)Allows for once-daily dosing (e.g., Entecavir).

Bioactivity & Target Affinity

While stable, carbocycles must still be phosphorylated by cellular kinases (e.g., Deoxycytidine kinase - dCK) to become active triphosphates. This is where the furanose analogs usually outperform, unless the carbocycle is structurally optimized.

The Entecavir Solution (Case Study)

Entecavir (Baraclude) represents the successful engineering of a carbocycle.

  • Challenge: A simple cyclopentane ring does not align perfectly with the HBV polymerase hydrophobic pocket.

  • Solution: Introduction of an exocyclic double bond (=CH2) at the 5'-position.

  • Result: This double bond locks the cyclopentane ring into a specific conformation that mimics the furanose geometry, restoring high affinity (

    
    ) while keeping the stability of the carbocycle.
    
Mechanism of Action Comparison

MOA Drug_F Furanose Analog (e.g., Lamivudine) Cell_Entry Cellular Uptake (Transporters) Drug_F->Cell_Entry Drug_C Carbocyclic Analog (e.g., Entecavir) Drug_C->Cell_Entry PNP Degradation by PNP (Rate Limiting for Furanose) Cell_Entry->PNP Furanose Path Kinase Phosphorylation (dCK / TK) Cell_Entry->Kinase Carbocycle Path (Bypasses PNP) PNP->Kinase Surviving Fraction Inactive Inactive Base PNP->Inactive Cleavage Triphosphate Active Triphosphate Kinase->Triphosphate Target Viral Polymerase Inhibition Triphosphate->Target

Figure 2: Metabolic fate of nucleoside analogs. Note the critical bypass of the PNP degradation pathway by carbocyclic analogs, ensuring a higher percentage of the drug reaches the kinase activation step.

Experimental Protocols

To objectively compare a new carbocyclic analog against a furanose standard, you must perform two key assays: Enzymatic Stability and Kinase Affinity .

Protocol A: Phosphorylase Stability Assay (PNP Resistance)

Objective: Confirm the carbocyclic analog is resistant to cleavage by Purine Nucleoside Phosphorylase.

  • Reagents:

    • Recombinant human PNP (0.1 units/mL).

    • Reaction Buffer: 50 mM potassium phosphate, pH 7.4.

    • Substrates: Test compound (Carbocycle) vs. Control (Inosine or Guanosine) at 100

      
      .
      
  • Procedure:

    • Incubate substrate with PNP enzyme at 37°C.

    • Aliquot samples at

      
       minutes.
      
    • Quench reaction with ice-cold methanol.

    • Centrifuge (10,000 x g, 5 min) to remove protein.

  • Analysis:

    • Analyze supernatant via HPLC-UV (254 nm).

    • Metric: Measure the disappearance of the parent peak and appearance of the free base.

    • Validation: The Furanose control must show >50% degradation within 30 mins. The Carbocycle should show <5% degradation at 120 mins.

Protocol B: Cytotoxicity Screening (Mitochondrial Toxicity)

Objective: Carbocyclic adenosine analogs (like Aristeromycin) are often toxic due to inhibition of SAH hydrolase. This must be ruled out.

  • Cell Line: HepG2 or MT-4 cells.

  • Dosing: Serial dilution of analog (0.1

    
     to 100 
    
    
    
    ).
  • Duration: 72-hour incubation.

  • Readout: MTT or CellTiter-Glo (ATP) assay.

  • Data Output: Calculate

    
     (Cytotoxic Concentration 50%).
    
    • Warning Signal: If

      
       is < 10 
      
      
      
      , the carbocycle likely inhibits host enzymes (SAH hydrolase) rather than just the viral target.

References

  • Marquez, V. E. (1996).[3] Carbocyclic Nucleosides: Stereoelectronic Constraints and Antiviral Activity.[4][1] Nucleosides & Nucleotides.[4][2][5][6][7] Link

  • Bisacchi, G. S., et al. (1997).[3] BMS-200475, a novel carbocyclic 2'-deoxyguanosine analog with potent and selective anti-hepatitis B virus activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Seley-Radtke, K. L., & Yates, M. K. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Antiviral Research.[8] Link

  • Ealick, S. E., et al. (1990). Three-dimensional structure of human erythrocytic purine nucleoside phosphorylase. Proceedings of the National Academy of Sciences. Link

  • Herdewijn, P. (2008). Modified Nucleosides: in Biochemistry, Biotechnology and Medicine. Wiley-VCH. Link

Sources

Comparative

validating purity of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol using chiral columns

Executive Summary The validation of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol presents a unique "perfect storm" of analytical challenges: it possesses three stereocenters, lacks a UV-active chromophore, and exhibits high p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The validation of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol presents a unique "perfect storm" of analytical challenges: it possesses three stereocenters, lacks a UV-active chromophore, and exhibits high polarity. This molecule is a vital scaffold in the synthesis of neuraminidase inhibitors (such as Peramivir), where stereochemical purity is directly linked to drug potency and safety.

This guide compares two distinct analytical philosophies:

  • Direct Analysis (The Modern Approach): Utilizing Zwitterionic Chiral Stationary Phases (CSPs) coupled with Charged Aerosol Detection (CAD).

  • Derivatization (The Traditional Approach): Pre-column labeling to enable UV detection on Immobilized Polysaccharide CSPs.

Recommendation: For R&D environments equipped with universal detectors (CAD/ELSD/MS), Direct Analysis on CHIRALPAK® ZWIX(+) is superior due to fewer sample preparation steps and the elimination of kinetic resolution errors common in derivatization.

Chemical Context & The "Chromophore Challenge"

The target molecule contains a primary amine and a vicinal diol on a cyclopentane ring.

  • Target Isomer: (1R,2S,4R)

  • Critical Impurities: Enantiomer (1S,2R,4S) and Diastereomers (e.g., all-cis variants).

  • Detection Hurdle: The molecule is "UV-transparent." Standard UV detection at 200-210 nm is plagued by noise from mobile phase cut-offs (e.g., carboxylates, buffers).

Decision Matrix: Method Selection

The following decision tree illustrates the logic for selecting the appropriate validation method based on laboratory instrumentation.

MethodSelection Start Start: (1R,2S,4R)-4-Aminocyclopentane-1,2-diol Sample CheckDetector Available Detector? Start->CheckDetector Universal CAD, ELSD, or MS CheckDetector->Universal Non-Chromophoric UVOnly UV / DAD Only CheckDetector->UVOnly Standard HPLC MethodA METHOD A: Direct Analysis Column: Zwitterionic (ZWIX) or Crown Ether (CROWNPAK) Universal->MethodA DerivStep Required: Pre-column Derivatization (e.g., OPA, FMOC, FDAA) UVOnly->DerivStep MethodB METHOD B: Indirect Analysis Column: Immobilized Polysaccharide (CHIRALPAK IA/IC) DerivStep->MethodB

Figure 1: Strategic decision tree for method selection based on detector availability.

Comparative Analysis of Methodologies

Method A: Direct Analysis (Zwitterionic CSP)

Column: CHIRALPAK® ZWIX(+) (3 µm, 150 x 3.0 mm) Mechanism: Double Ion-Pairing. The ZWIX selector (derived from Quinine/Quinidine) contains both an anion-exchange site and a cation-exchange site, perfectly matching the amino-diol's zwitterionic potential.

FeaturePerformance MetricsNotes
Selectivity (

)
High (> 1.5 for enantiomers)Excellent separation of diastereomers due to rigid binding cleft.
Sample Prep Minimal (Dilute & Shoot)Eliminates derivatization errors.
Detection CAD / ELSD / MSCAD is preferred for linear response and high sensitivity (LOD ~2-5 ng).
Mobile Phase MeOH/ACN/H2O + Acid/BaseRequires careful pH tuning (typically 50mM Formic Acid + 25mM Diethylamine).
Method B: Indirect Analysis (Derivatization)

Column: CHIRALPAK® IA (Immobilized Amylose, 5 µm) Derivatization Agent:


-Phthalaldehyde (OPA) or FDAA (Marfey's Reagent).
Mechanism:  The reagent adds a chromophore and blocks the amine, increasing hydrophobicity to allow standard Normal Phase or Reversed Phase separation.
FeaturePerformance MetricsNotes
Selectivity (

)
Moderate to HighDependent on the derivatization agent's bulkiness.
Sample Prep High ComplexityRisk of Kinetic Resolution (one enantiomer reacting faster than the other), skewing purity results.
Detection UV (340 nm for OPA)High sensitivity, standard equipment.
Stability LowOPA derivatives are unstable; injection must occur immediately.

Recommended Protocol: Direct Analysis (ZWIX + CAD)

This protocol is chosen for its robustness and "green" chemistry profile (high Methanol usage, low waste).

Chromatographic Conditions[1][2][3][4]
  • Column: CHIRALPAK® ZWIX(+) (150 x 3.0 mm, 3 µm).

  • Mobile Phase (Premix):

    • Methanol (49%)

    • Acetonitrile (49%)

    • Water (2%)[1]

    • Additives: 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state of the ZWIX selector and the analyte.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Control is critical for ion-pairing thermodynamics).

  • Detector: Charged Aerosol Detector (CAD).

    • Nebulizer Temp: 35°C.

    • Power Function: 1.0 (for linearity).

Sample Preparation
  • Stock Solution: Dissolve 10 mg of (1R,2S,4R)-4-Aminocyclopentane-1,2-diol in 10 mL of Mobile Phase (1 mg/mL).

  • Test Solution: Dilute Stock to 0.1 mg/mL.

  • Racemic Marker: Prepare a mix of the enantiomer (1S,2R,4S) and the target to establish Resolution (

    
    ).[2]
    
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between (1R,2S,4R) and (1S,2R,4S).
    
  • Tailing Factor (

    
    ):  0.8 – 1.2.
    
  • Signal-to-Noise (S/N): > 50 for the Limit of Quantitation (LOQ) solution (0.05% level).

Mechanism of Action (Visualized)

The ZWIX column works via a synergistic double ion-pairing mechanism. The primary amine of the cyclopentane interacts with the anionic site of the selector, while the hydroxyls interact via hydrogen bonding, and the bulk structure fits into the chiral groove.

ZWIXMechanism Analyte Analyte: (1R,2S,4R)-Amine(+) Interaction1 Ion Pair 1: Amine(+) <-> Anion(-) Analyte->Interaction1 Interaction2 H-Bonding: Diol <-> Selector OH Analyte->Interaction2 Interaction3 Steric Fit: Cyclopentane Ring Analyte->Interaction3 Selector ZWIX Selector: Quinine Core Selector->Interaction1 Selector->Interaction2 Selector->Interaction3 Separation Enantiomeric Separation Interaction1->Separation Retention Interaction2->Separation Selectivity Interaction3->Separation Chiral Rec.

Figure 2: Double ion-pairing mechanism on ZWIX stationary phase.

Validation Parameters (ICH Q2)

To ensure this method is publication-ready and compliant with drug development standards, the following validation data must be generated:

  • Specificity: Inject individual diastereomers. The ZWIX column typically elutes diastereomers with significantly different

    
     values due to the rigid stereochemical requirements of the ion-pairing cleft.
    
  • Linearity (CAD specific): CAD response is curvilinear at high concentrations but linear at low ranges.

    • Requirement:

      
       over the range of 0.05% to 120% of target concentration.
      
    • Tip: Use a power function linearization in your CDS (Chromatography Data System) if the range is wide.

  • LOD/LOQ:

    • LOD: S/N ≈ 3:1 (Expected: ~2-5 ng on column).

    • LOQ: S/N ≈ 10:1 (Expected: ~10-15 ng on column).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-). Retrieved from [Link]

  • BioCryst Pharmaceuticals. (2023).[3] Peramivir: Degradation and Identification of Impurities. Journal of AOAC International. Retrieved from [Link]

  • Ilisz, I., et al. (2013).[4] Zwitterionic chiral stationary phases in high-performance liquid chromatography. Separation & Purification Reviews. (General grounding on ZWIX mechanism).

Sources

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